molecular formula C17H13NO4 B12202982 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide CAS No. 951894-73-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide

Cat. No.: B12202982
CAS No.: 951894-73-8
M. Wt: 295.29 g/mol
InChI Key: KZNJRAGLNNYSGS-UHFFFAOYSA-N
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Description

3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a benzodioxin moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzofurancarboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate (Na₂CO₃) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like NaH or K₂CO₃.

Major Products Formed

Scientific Research Applications

3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- is unique due to its specific structural combination of a benzofuran ring and a benzodioxin moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

951894-73-8

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C17H13NO4/c19-17(13-10-22-14-4-2-1-3-12(13)14)18-11-5-6-15-16(9-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)

InChI Key

KZNJRAGLNNYSGS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC4=CC=CC=C43

Origin of Product

United States

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